Murine Survivin (20-28)
Description
Overview of Inhibitor of Apoptosis Proteins (IAPs)
The Inhibitor of Apoptosis Protein (IAP) family is a group of structurally and functionally related proteins that act as endogenous brakes on programmed cell death, or apoptosis. guidetopharmacology.orgwikipedia.org First identified in baculoviruses, these proteins are conserved across numerous species, including humans and mice. wikipedia.org The defining feature of IAP family members is the presence of one to three copies of a 70-80 amino acid motif known as the Baculovirus IAP Repeat (BIR) domain. guidetopharmacology.orgmdpi.com This domain is crucial for their function, mediating protein-protein interactions that ultimately suppress apoptosis. mdpi.com
The human IAP family consists of eight members: NAIP (BIRC1), cIAP1 (BIRC2), cIAP2 (BIRC3), XIAP (BIRC4), Survivin (BIRC5), BIRC6 (Apollon), BIRC7 (Livin), and BIRC8. guidetopharmacology.orgfrontiersin.org These proteins can inhibit apoptosis through various mechanisms, primarily by binding to and neutralizing caspases, a family of proteases that execute the apoptotic program. frontiersin.orgaacrjournals.org Specifically, some IAPs can directly inhibit the activity of effector caspases like caspase-3 and -7, as well as the initiator caspase-9. mdpi.comaacrjournals.org Beyond their anti-apoptotic functions, IAPs are also implicated in other cellular processes, including cell division, cell cycle regulation, and signal transduction. aacrjournals.org
General Molecular Characteristics of Survivin (BIRC5)
Survivin, encoded by the BIRC5 gene, stands out among the IAP family members due to its unique structure and dual functionality. wikipedia.orgresearchgate.net It is the smallest member of the IAP family, with the human protein consisting of 142 amino acids and having a molecular weight of approximately 16.5 kDa. wikipedia.orgmdpi.comjkns.or.kr While highly expressed in embryonic and fetal tissues, as well as in most human cancers, its presence in normal, terminally differentiated adult tissues is minimal. wikipedia.orgjkns.or.krnih.gov
Unlike other IAPs that may contain multiple BIR domains, survivin possesses only a single N-terminal BIR domain (spanning approximately amino acids 18-88 in the human protein). wikipedia.orgmdpi.comencyclopedia.pub This BIR domain is stabilized by a zinc finger motif. mdpi.comencyclopedia.pub Following the BIR domain is a linker region and a long C-terminal α-helix (approximately amino acids 98-142). mdpi.comencyclopedia.pubatlasgeneticsoncology.org This C-terminal coiled-coil domain is a distinctive feature and is crucial for its interactions with other proteins, particularly those involved in mitosis. atlasgeneticsoncology.org
Survivin exists and functions as both a monomer and a homodimer. mdpi.comencyclopedia.pubnih.gov The crystal structure of survivin reveals a "bow-tie" shaped dimer, where the two monomers interact primarily through their BIR domains and the linker region. nih.govnih.govnih.gov This dimerization creates a significant interface that is essential for its various functions. nih.gov The ability of survivin to form homodimers is crucial for its role within the Chromosomal Passenger Complex (CPC). nih.gov Furthermore, the conformation of survivin can be influenced by its binding partners, allowing it to participate in distinct cellular pathways. researchgate.net
Fundamental Cellular Functions of Survivin
Survivin is a bifunctional protein, playing critical roles in both the regulation of cell division and the inhibition of apoptosis. aacrjournals.orgnih.govtandfonline.com Its functions are tightly linked to its subcellular localization and its expression, which peaks during the G2/M phase of the cell cycle. wikipedia.org
The primary and undisputed role of survivin is in the regulation of mitosis. aacrjournals.org Its expression is tightly controlled in a cell-cycle-dependent manner, underscoring its importance in this process. nih.govaacrjournals.org During mitosis, survivin localizes to various components of the mitotic apparatus, including the centromeres, the mitotic spindle, and the midbody during cytokinesis. aacrjournals.orgsinobiological.com
Survivin is an essential subunit of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. researchgate.netbiologists.comnih.gov The CPC is a heterotetrameric complex that also includes the kinase Aurora B, the inner centromere protein (INCENP), and Borealin. nih.govresearchgate.net Within this complex, survivin, along with Borealin and the N-terminus of INCENP, forms a three-helix bundle that acts as the targeting module of the CPC. nih.govbiologists.comresearchgate.net This module directs the localization of the CPC to specific sites during mitosis, ensuring the proper phosphorylation of its targets by Aurora B kinase. sinobiological.comnih.gov The correct localization of the CPC is critical for proper chromosome alignment and segregation, the spindle assembly checkpoint, and cytokinesis. sinobiological.comnih.govnih.gov Survivin facilitates the targeting of the CPC to centromeres in early mitosis through direct interaction with phosphorylated histones. biologists.comnih.gov
Role in Cell Division and Mitotic Regulation
Regulation of Chromosome Segregation and Cytokinesis
Survivin is an essential component of the chromosomal passenger complex (CPC), which also includes Aurora B kinase, INCENP, and Borealin. tandfonline.comhaematologica.org This complex is crucial for ensuring the fidelity of cell division. tandfonline.com Survivin's role within the CPC is fundamental for the correct alignment of chromosomes on the metaphase plate and for the successful completion of cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. tandfonline.comnih.govrupress.org
Studies in mice have demonstrated that the homozygous deletion of the survivin gene is embryonically lethal, with defects observed as early as the blastocyst stage. mdpi.comjci.org These embryos exhibit catastrophic mitotic failures, including disorganized mitotic spindles, improper chromosome segregation, and failed cytokinesis, leading to the formation of multinucleated cells. jci.orgnih.gov Depletion of survivin in various cell types leads to similar defects, such as misaligned chromosomes and abnormal centrosome integrity. plos.org This underscores survivin's indispensable role in maintaining genomic stability during cell division. pnas.org
Association with Microtubule Dynamics
Survivin directly influences the dynamics of microtubules, which are the primary components of the mitotic spindle. nih.govnih.govaacrjournals.org It has been shown to associate with polymerized tubulin and localizes to various parts of the mitotic apparatus, including centrosomes and spindle microtubules. aacrjournals.orgbiologists.com
Research indicates that survivin modulates microtubule stability. aacrjournals.org Overexpression of survivin can suppress microtubule dynamics, leading to a reduction in the rate of microtubule catastrophe (the switch from growth to shrinking). nih.govmolbiolcell.org Conversely, the depletion of survivin increases the number of microtubules nucleated by centrosomes and enhances the incidence of catastrophe. nih.govmolbiolcell.org This regulatory function of survivin on microtubule dynamics is critical for the proper formation and function of the mitotic spindle, and it appears to be independent of Aurora B kinase activity. nih.govnih.gov Disruption of the interaction between survivin and tubulin leads to increased apoptosis and defects in mitosis. aacrjournals.org
Centrosome Function
Survivin is also involved in centrosome function. Centrosomes are the primary microtubule-organizing centers in animal cells and are crucial for the formation of the bipolar mitotic spindle. Survivin localizes to centrosomes during mitosis. nih.govbiologists.com
Experimental evidence suggests that survivin regulates microtubule nucleation at the centrosome. nih.govmolbiolcell.org Overexpression of survivin has been shown to decrease the number of microtubules that are nucleated from the centrosome. nih.govmolbiolcell.org Conversely, depleting survivin leads to an increase in centrosomal microtubule nucleation. nih.govmolbiolcell.org Interference with survivin function has been associated with the development of supernumerary (extra) centrosomes, which can lead to the formation of multipolar spindles and subsequent chromosomal instability. jci.orgbiologists.com
Role in Apoptosis Inhibition
Survivin is a potent inhibitor of apoptosis, or programmed cell death. spandidos-publications.comembopress.org This function is a key reason for its prominence in cancer biology, as its overexpression in tumor cells can help them evade apoptotic signals. molbiolcell.orgspandidos-publications.com The anti-apoptotic function of survivin is linked to its BIR domain. aacrjournals.org
Modulation of Caspase Activation Pathways
Survivin inhibits apoptosis primarily by modulating the activity of caspases, a family of proteases that are the central executioners of apoptosis. nih.govjcancer.org While some reports have suggested direct binding and inhibition of certain caspases, the primary mechanism appears to be indirect. nih.govnih.gov
Survivin has been shown to interfere with the activation of both initiator caspases, such as caspase-9, and effector caspases, like caspase-3 and -7. jcancer.orgpnas.org The inhibition of caspase-9 is particularly significant as it is a key component of the intrinsic apoptotic pathway. pnas.orgnih.gov Phosphorylation of survivin at threonine 34 (Thr34) by the p34cdc2-cyclin B1 kinase during mitosis is crucial for its anti-apoptotic function. scnu.edu.cnpnas.org Loss of this phosphorylation event leads to the dissociation of a survivin-caspase-9 complex, triggering caspase-9-dependent apoptosis in cells undergoing mitosis. pnas.org
Interaction with Key Apoptotic Regulators (e.g., XIAP, Smac/DIABLO, AIF)
Survivin's anti-apoptotic activity is also mediated through its interactions with other key regulatory proteins.
XIAP (X-linked inhibitor of apoptosis protein): Survivin can form a complex with XIAP, another potent IAP. mdpi.comd-nb.info This interaction is thought to stabilize XIAP, enhancing its ability to inhibit caspases. mdpi.com Survivin can protect XIAP from its antagonist, XAF1, which would otherwise promote XIAP's degradation. mdpi.com
Smac/DIABLO (Second mitochondria-derived activator of caspases/Direct IAP-binding protein with low pI): During apoptosis, Smac/DIABLO is released from the mitochondria and promotes cell death by binding to and neutralizing IAPs like XIAP. mdpi.comnih.gov Survivin can sequester Smac/DIABLO, preventing it from inhibiting XIAP. mdpi.comnih.govnih.gov This interaction is crucial for survivin's ability to block apoptosis. nih.govportlandpress.com The binding occurs via the BIR domain of survivin. mdpi.com
AIF (Apoptosis-inducing factor): Survivin has also been implicated in the inhibition of caspase-independent apoptosis by preventing the release of AIF from the mitochondria. nih.gov AIF is a mitochondrial flavoprotein that can translocate to the nucleus and cause large-scale DNA fragmentation and cell death without the involvement of caspases. nih.gov
Influence on Intrinsic and Extrinsic Apoptotic Pathways
Survivin exerts its influence on both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
Intrinsic Pathway: This pathway is triggered by cellular stress and leads to the release of cytochrome c and Smac/DIABLO from the mitochondria. nih.gov Survivin primarily inhibits this pathway by interfering with the activation of caspase-9, which is activated by the apoptosome complex formed in the presence of cytochrome c. nih.govresearchgate.net It also sequesters Smac/DIABLO, as mentioned above, further blunting the apoptotic signal. mdpi.comnih.gov
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.govjci.org While the primary role of survivin is in the intrinsic pathway, it can also indirectly inhibit the extrinsic pathway. By preventing the activation of downstream effector caspases like caspase-3 and -7, which are common to both pathways, survivin can block cell death initiated by death receptors. jcancer.orgoncotarget.com Some studies suggest that survivin overexpression can protect cells from Fas-mediated apoptosis. nih.gov
Interactive Data Tables
| Property | Description | Reference |
|---|---|---|
| Amino Acid Length | 140 amino acids | aacrjournals.orgnih.gov |
| Molecular Weight | Approximately 16.2 kDa | aacrjournals.org |
| Homology to Human Survivin | 84% identity | aacrjournals.orgnih.gov |
| Key Structural Domains | Single Baculovirus IAP Repeat (BIR) domain, C-terminal coiled-coil domain | aacrjournals.orgnih.gov |
| Primary Functions | Regulation of mitosis and inhibition of apoptosis | mdpi.comjci.org |
| Process | Function of Survivin | Consequence of Depletion | Reference |
|---|---|---|---|
| Chromosome Segregation | Essential component of the Chromosomal Passenger Complex (CPC) ensuring proper chromosome alignment. | Chromosome misalignment, aneuploidy. | tandfonline.comnih.govplos.org |
| Cytokinesis | Localizes to the central spindle and midbody to facilitate the final separation of daughter cells. | Failed cytokinesis, formation of multinucleated cells. | jci.orgrupress.org |
| Microtubule Dynamics | Modulates microtubule stability; suppresses catastrophe. | Increased microtubule nucleation and catastrophe, disorganized spindles. | nih.govaacrjournals.orgmolbiolcell.org |
| Centrosome Function | Regulates microtubule nucleation at the centrosome. | Abnormal centrosome numbers, multipolar spindles. | jci.orgnih.govbiologists.com |
| Interacting Protein | Effect of Interaction | Apoptotic Pathway(s) Affected | Reference |
|---|---|---|---|
| Caspase-9 | Inhibits activation, particularly when phosphorylated on Thr34. | Intrinsic | pnas.orgnih.gov |
| Caspase-3 / -7 | Inhibits activation, downstream of initiator caspases. | Intrinsic & Extrinsic | jcancer.org |
| XIAP | Forms a complex, stabilizes XIAP, and enhances its anti-apoptotic activity. | Intrinsic & Extrinsic | mdpi.com |
| Smac/DIABLO | Sequesters Smac/DIABLO, preventing it from inhibiting XIAP. | Intrinsic | mdpi.comnih.govnih.gov |
| AIF | Prevents mitochondrial release, inhibiting caspase-independent apoptosis. | Caspase-Independent | nih.gov |
Ancillary Biological Functions (e.g., Angiogenesis in Disease Contexts)
Survivin, a unique member of the inhibitor of apoptosis protein (IAP) family, demonstrates significant ancillary biological functions beyond its primary roles in regulating cell division and inhibiting apoptosis. researchgate.netmdpi.com One of its most critical ancillary functions is the promotion of angiogenesis, the formation of new blood vessels, which is a crucial process in both normal development and pathological conditions like tumor growth. nih.govnih.gov
The expression of survivin is closely linked with angiogenesis in tumors. nih.gov It is typically found at low or undetectable levels in most terminally differentiated adult tissues but becomes highly expressed in angiogenic endothelial cells and the vast majority of human cancers. researchgate.netspandidos-publications.comresearchgate.net Studies have shown that survivin is strongly induced in endothelial cells stimulated by angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), but not by inflammatory cytokines. spandidos-publications.comresearchgate.net This induction in endothelial cells is critical for their survival during the process of forming new vascular tubes. researchgate.net
The mechanism by which survivin promotes angiogenesis is multifaceted. A primary way is by inhibiting apoptosis in endothelial cells, which enhances their viability and stability. nih.gov This anti-apoptotic function is crucial for maintaining the continuous endothelial viability required for angiogenesis. nih.gov Furthermore, survivin expression in tumor cells can trigger the synthesis and release of VEGF, a key regulator of tumor angiogenesis. nih.govjcancer.org This creates a positive feedback loop where survivin expression leads to PI3K/Akt pathway activation, which in turn enhances β-Catenin/TCF-Lef-dependent transcription of VEGF, promoting angiogenesis. nih.govjcancer.org Overexpression of survivin has been shown to increase the proliferation, migration, and invasion of endothelial cells and to up-regulate the expression of matrix metalloproteinases (MMPs), which are essential for the degradation of the extracellular matrix during angiogenesis. nih.gov
Regulatory Mechanisms of Survivin Expression and Activity
The expression and activity of the survivin protein are tightly controlled through various mechanisms, including transcriptional regulation, post-translational modifications, and interactions with other proteins. This complex regulation ensures its proper function during development and its re-expression in pathological states like cancer.
Transcriptional Regulation (e.g., p53, Wnt, Hypoxia, STAT3, β-catenin)
The transcription of the survivin gene (BIRC5) is governed by a complex network of signaling pathways and transcription factors, which are often dysregulated in cancer. jcancer.orgashpublications.org
p53: The tumor suppressor protein p53 acts as a transcriptional repressor of survivin. nih.gov Wild-type p53 can bind to the survivin promoter, leading to a significant decrease in its expression and thereby promoting apoptosis. nih.gov This negative regulation is a key part of p53's tumor-suppressive function.
Wnt/β-catenin: The Wnt signaling pathway is a positive regulator of survivin expression. nih.gov Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor (TCF) transcription factors, which then binds to the survivin promoter and upregulates its transcription. jcancer.orgnih.gov This mechanism contributes to the elevated survivin levels seen in many cancers where Wnt signaling is aberrantly active. jcancer.org
Hypoxia: The tumor microenvironment, often characterized by low oxygen levels (hypoxia), induces survivin expression. nih.govashpublications.org This is primarily mediated by the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that is stabilized under hypoxic conditions. nih.gov HIF-1α can directly bind to the survivin promoter and activate its transcription, linking cellular stress from low oxygen to a pro-survival response. nih.govnih.gov
STAT3: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor that directly promotes survivin expression. jcancer.orgnih.gov Upon activation by cytokines or growth factors, STAT3 translocates to the nucleus and binds to the survivin promoter, driving its transcription. jcancer.orgnih.gov Inhibition of STAT3 signaling has been shown to repress survivin expression and trigger apoptosis in cancer cells. jcancer.org
Post-Translational Modifications (e.g., Phosphorylation, Acetylation)
Following translation, survivin's function, stability, and subcellular localization are further regulated by post-translational modifications (PTMs). nih.govdovepress.com
Phosphorylation: Survivin is phosphorylated at multiple sites by several kinases, which dictates its specific roles. For example, phosphorylation at Threonine 34 by cyclin-dependent kinase 1 (Cdk1) is thought to regulate its anti-apoptotic function. dovepress.comresearchgate.net Phosphorylation by other kinases such as protein kinase A (PKA), polo-like kinase 1 (Plk1), and Aurora B kinase also modulate its mitotic functions. biologists.com Conversely, casein kinase 2 (CK2) phosphorylation appears to help maintain survivin in the cytoplasm. worktribe.com
Acetylation: Acetylation of survivin, particularly at Lysine 129 by the acetyltransferase CREB-binding protein (CBP), influences its activity and localization. dovepress.comworktribe.com Acetylated survivin can bind to STAT3 and repress its oncogenic activity. dovepress.com Deacetylation, on the other hand, which can be mediated by histone deacetylase 6 (HDAC6), promotes survivin's export from the nucleus. dovepress.com This dynamic interplay between acetylation and deacetylation regulates survivin's subcellular distribution and its interaction with various binding partners. researchgate.net
Protein-Protein Interactions (e.g., Hsp90)
Survivin's function is critically dependent on its interactions with other proteins. One of the most important binding partners for its stability is the molecular chaperone Heat shock protein 90 (Hsp90). mdpi.comnih.gov
Hsp90: Survivin is a client protein of Hsp90. nih.gov Hsp90 binds directly to the baculovirus IAP repeat (BIR) domain of survivin, an interaction that is essential for preserving survivin's stability and preventing its degradation by the proteasome. mdpi.comnih.govpnas.org The disruption of the survivin-Hsp90 complex, either through general Hsp90 inhibitors or more targeted approaches, leads to the destabilization and subsequent degradation of survivin. nih.govub.edu This loss of survivin triggers mitochondrial-dependent apoptosis and defects in cell division, highlighting the therapeutic potential of targeting the survivin-Hsp90 interaction in cancer. nih.govnih.gov
Compound and Protein Information
| Name | Type | Function/Role |
| Survivin | Protein | Member of the IAP family, regulates apoptosis and cell division, promotes angiogenesis. |
| VEGF | Protein | Vascular Endothelial Growth Factor; a key regulator of angiogenesis. |
| bFGF | Protein | Basic Fibroblast Growth Factor; a mitogen that can stimulate endothelial cells. |
| MMPs | Protein | Matrix Metalloproteinases; enzymes that degrade the extracellular matrix. |
| p53 | Protein | Tumor suppressor protein; transcriptional repressor of survivin. |
| β-catenin | Protein | Part of the Wnt signaling pathway; co-activates survivin transcription. |
| TCF | Protein | T-cell factor; transcription factor that complexes with β-catenin. |
| HIF-1α | Protein | Hypoxia-inducible factor-1α; transcription factor that activates survivin under hypoxia. |
| STAT3 | Protein | Signal transducer and activator of transcription 3; oncogenic transcription factor that promotes survivin expression. |
| Cdk1 | Protein | Cyclin-dependent kinase 1; phosphorylates survivin. |
| PKA | Protein | Protein kinase A; phosphorylates survivin. |
| Plk1 | Protein | Polo-like kinase 1; phosphorylates survivin. |
| Aurora B kinase | Protein | Mitotic kinase, part of the chromosomal passenger complex with survivin. |
| CK2 | Protein | Casein kinase 2; phosphorylates survivin. |
| CBP | Protein | CREB-binding protein; an acetyltransferase that acetylates survivin. |
| HDAC6 | Protein | Histone deacetylase 6; deacetylates survivin. |
| Hsp90 | Protein | Heat shock protein 90; a molecular chaperone that stabilizes survivin. |
Properties
sequence |
ATFKNWPFL |
|---|---|
source |
Mus musculus (Mouse) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Murine Survivin (20-28); Baculoviral IAP repeat-containing protein 5 (20-28) |
Origin of Product |
United States |
Murine Survivin 20 28 As a Defined Immunological Epitope
Identification and Characterization of Murine Survivin (20-28) Sequence
The identification of the murine survivin (20-28) epitope, a sequence of nine amino acids, was the result of in-silico prediction algorithms designed to identify potential peptide sequences that could bind to Major Histocompatibility Complex (MHC) class I molecules. nih.govresearchgate.net This computational screening of the entire murine survivin protein sequence pinpointed the 20-28 region as a likely candidate for recognition by cytotoxic T lymphocytes (CTLs). nih.govresearchgate.netresearchgate.net Subsequent experimental validation confirmed the immunogenicity of this peptide. The sequence of this epitope is crucial for its immunological properties and has been a focal point of research.
Major Histocompatibility Complex (MHC) Class I Restriction
The presentation of intracellular antigens to CTLs is a critical step in the anti-tumor immune response and is mediated by MHC class I molecules. The murine survivin (20-28) epitope has been shown to be restricted by a specific MHC class I allele.
H-2 Db Allele Specificity
Research has unequivocally demonstrated that the murine survivin (20-28) epitope is presented by the H-2 Db MHC class I molecule. nih.govresearchgate.net This specificity means that for an effective immune response to be mounted against this epitope in mice, the animal must express the H-2 Db allele. This finding is critical for designing and interpreting preclinical studies in mouse models of cancer.
MHC Binding Affinity and Stability Assays
The interaction between the survivin (20-28) peptide and the H-2 Db molecule has been quantitatively assessed through binding affinity and stability assays. nih.gov These assays are essential to determine the strength and duration of the peptide-MHC complex, which in turn influences the magnitude of the T-cell response. While specific quantitative data from publicly available literature is limited, the successful induction of CTL responses implies a sufficient binding affinity and stability to trigger T-cell activation. nih.gov The ability of the murine survivin (20-28) peptide to bind to and stabilize H-2 Db molecules on the cell surface has been a key aspect of its characterization. researchgate.net
Immunodominance of Murine Survivin (20-28)
In the context of an immune response to the entire survivin protein, certain epitopes may be more readily recognized by T-cells than others, a phenomenon known as immunodominance. The murine survivin (20-28) epitope is considered an immunodominant epitope in mice expressing the H-2 Db allele. jax.org This immunodominance suggests that a significant portion of the CTL response against survivin is directed towards this specific peptide sequence. Transgenic mice have been developed that express a T-cell receptor (TCR) specifically recognizing this immunodominant epitope, providing a valuable tool for studying survivin-specific immune responses. jax.org
Cross-Reactivity with Human Survivin (20-28)
An important aspect of preclinical research is its potential translation to human therapies. The murine and human survivin proteins are highly homologous. Studies have shown that immunization of mice with a human survivin DNA vaccine can generate CTL responses that are cross-reactive with the murine survivin (20-28) epitope. nih.govresearchgate.netd-nb.info This cross-reactivity is significant as it suggests that targeting human survivin in a vaccine could break self-tolerance and induce an immune response against the corresponding murine epitope in preclinical models. nih.gov However, it's noteworthy that while the human survivin (20-28) peptide can bind to multiple human MHC-I alleles, its ability to activate human CTLs in some experimental settings has been less consistent. nih.govuri.edu
Implications for Immunological Tolerance and Self-Antigen Recognition
Survivin is considered a self-antigen, as it is expressed during fetal development. mdpi.com Therefore, the immune system should theoretically be tolerant to it. However, its overexpression in tumors provides an opportunity to break this tolerance. The ability to generate CTL responses against the survivin (20-28) epitope in mice demonstrates that immunological tolerance to this self-antigen can be overcome. nih.gov This process involves the activation of T-cells that can recognize and kill tumor cells expressing survivin. The mechanisms of immunological tolerance are complex, involving processes in both the thymus (central tolerance) and in peripheral tissues (peripheral tolerance) to eliminate or inactivate self-reactive lymphocytes. uniba.itakadeum.comresearchgate.net The successful induction of an immune response against survivin (20-28) highlights the potential of cancer vaccines to bypass these tolerance mechanisms and target tumor-associated antigens. nih.gov
Breaking of Self-Tolerance in Murine Models
Since survivin is a self-antigen, expressed during fetal development, the immune system is generally tolerant to it. A primary goal of survivin-based cancer immunotherapy is, therefore, to break this state of immunological tolerance to allow for the activation of T cells that can recognize and eliminate tumor cells expressing the antigen. vascularcell.comcienciavida.org Research in murine models has demonstrated that self-tolerance to the Survivin (20-28) epitope can indeed be broken through specific vaccination strategies.
A key strategy involves xenogeneic vaccination, where mice are immunized with a plasmid DNA encoding for human survivin. nih.govresearchgate.net The human survivin (20-28) epitope differs from the murine version by a single amino acid at the first position (Serine in humans, Alanine in mice). researchgate.net This subtle difference is sufficient to be recognized as foreign, thereby initiating an immune response, yet the sequence is similar enough that the resulting T cells can cross-react with the endogenous murine epitope expressed by tumor cells. researchgate.net
Studies have shown that intradermal administration of a human survivin-encoding DNA plasmid followed by electroporation (EP) successfully generated CD8+ cytotoxic T lymphocyte (CTL) responses that were cross-reactive with the murine Survivin (20-28) epitope. nih.govresearchgate.net The breaking of self-tolerance was confirmed by several key findings:
CTL Activation: Vaccinated mice showed a significant increase in IFN-γ-secreting CD8+ T cells specific for the Survivin (20-28) peptide. researchgate.netcienciavida.org These CTLs also displayed an activated effector phenotype, indicated by the upregulation of surface markers like CD44 and CD107. nih.govresearchgate.net
Specific Cytotoxicity: The induced CTLs were able to specifically lyse target cells pulsed with the Survivin (20-28) peptide in vitro and in vivo. nih.govresearchgate.netresearchgate.net
Anti-Tumor Efficacy: Importantly, this breaking of tolerance translated into tangible anti-tumor effects. Mice vaccinated with the survivin DNA vaccine showed suppressed angiogenesis and significant protection against challenges with highly aggressive syngeneic melanoma cells (B16). nih.govresearchgate.net Similarly, vaccination with survivin peptides in a 4T1 murine mammary tumor model resulted in significantly slower primary tumor growth rates. mdpi.comcolumbia.edu
Other approaches, such as using a truncated survivin protein in a DNA prime-recombinant adenovirus (rAd) boost strategy, have also proven effective at overcoming immune tolerance and generating anti-tumor effects in murine melanoma models. researchgate.net These findings collectively indicate that while the immune system is normally tolerant to survivin, this tolerance is not absolute and can be effectively broken using specific immunization techniques, leading to potent, epitope-specific anti-tumor immunity in murine models. researchgate.netcienciavida.org
Research Methodologies and Experimental Models in Murine Survivin 20 28 Studies
In Silico Approaches for Epitope Prediction and Analysis
Before in-depth experimental validation, computational tools are frequently used to predict and analyze potential T cell epitopes within the survivin protein. These in silico methods are crucial for narrowing down candidate peptides for further investigation.
Web-based prediction algorithms, such as Bimas and EpiMatrix, are employed to screen the full-length murine survivin amino acid sequence for potential H-2b-restricted epitopes. researchgate.netnih.gov These algorithms analyze peptide sequences for their binding affinity to Major Histocompatibility Complex (MHC) class I and class II molecules. researchgate.netnih.govmdpi.com For instance, the CD8+ T cell epitope survivin (20-28) was initially identified based on its predicted binding to H-2 Db MHC class I molecules. nih.gov The EpiMatrix analysis tool parses the protein sequence into overlapping 9-mer sequences and scores them for matches to various HLA alleles. nih.gov This computational screening is a critical first step in identifying promising peptide candidates for vaccine development. mdpi.comcolumbia.edu
In Vitro Cellular Assays
Following in silico prediction, a range of in vitro cellular assays are conducted to experimentally validate the immunogenicity of the Murine Survivin (20-28) peptide and to characterize the resulting T cell responses.
T Cell Response Quantification
A primary goal of these assays is to quantify the magnitude and quality of the T cell response elicited by the survivin peptide.
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to detect and quantify cytokine production at the single-cell level. In the context of Murine Survivin (20-28) research, ICS is frequently used to measure the production of interferon-gamma (IFN-γ) by CD8+ T cells following stimulation with the peptide. nih.govresearchgate.net An increase in IFN-γ-secreting CD8+ T cells is a key indicator of a successful cytotoxic T lymphocyte (CTL) response. Studies have shown that vaccination with survivin-encoding DNA can generate CD8+ CTL responses that cross-react with the murine survivin (20-28) epitope, as determined by intracellular IFN-γ staining. nih.govresearchgate.net This method allows for the direct visualization and quantification of antigen-specific T cells, providing crucial data on the immunogenicity of the peptide. nih.govbiocompare.com
The Enzyme-Linked Immunosorbent Spot (ELISpot) assay is another highly sensitive method used to quantify the frequency of cytokine-secreting cells. It is commonly employed to measure IFN-γ production by T cells in response to the Murine Survivin (20-28) peptide. mdpi.comcolumbia.edunih.gov Spleen and lymph node cells from vaccinated mice are often re-stimulated in vitro with the survivin peptide, and the number of IFN-γ-producing cells is determined by the ELISpot assay. nih.gov This assay has been instrumental in demonstrating that vaccination with survivin-based constructs can induce a specific T cell response. nih.govbiorxiv.org For example, a significant increase in IFN-γ spot-forming cells is observed in vaccinated mice compared to control groups, confirming the antigen-specific nature of the immune response. mdpi.combiorxiv.org
| Study Focus | Peptide(s) Tested | Key Finding | Reference |
|---|---|---|---|
| Fowlpox-based survivin vaccination for mesothelioma | survivin46–54 and survivin20–28 | Significantly higher IFN-γ production in vaccinated mice compared to controls. | nih.gov |
| Adjuvanted survivin peptide vaccine in a breast cancer model | QP19 (a survivin-derived peptide) | Vaccinated mice showed a positive ELISpot response to the QP19 peptide, which was absent in the unvaccinated group. | mdpi.combiorxiv.org |
| Induction of T-cell lines from healthy donors and cancer patients | Pool of survivin peptides (SVX) | SVX-specific CD4+ and CD8+ T-cell responses were successfully induced and detected by IFN-γ ELISpot assays. | nih.gov |
Flow cytometry is an indispensable tool for detailed T cell phenotyping and the analysis of activation markers. In studies involving Murine Survivin (20-28), flow cytometry is used to assess the expression of surface molecules like CD44 and CD107a. nih.govresearchgate.net Upregulation of CD44 is indicative of an activated/memory T cell phenotype, while the surface expression of CD107a is a marker of degranulation, a key function of cytotoxic T lymphocytes. nih.govashpublications.org Research has demonstrated that survivin-specific CTLs induced by vaccination display an activated effector phenotype characterized by the upregulation of both CD44 and CD107a. nih.govresearchgate.net This detailed phenotypic analysis provides insights into the functional status of the T cells responding to the survivin peptide. ashpublications.orgnih.gov
| Marker | Cell Type/Process | Significance in Survivin (20-28) Research | Reference |
|---|---|---|---|
| CD44 | Activated/Memory T Cells | Indicates the development of an activated T cell response following vaccination. | nih.govresearchgate.net |
| CD107a | Degranulation (Cytotoxic Activity) | Measures the cytotoxic potential of survivin-specific T cells. | nih.govashpublications.org |
| IFN-γ (intracellular) | Cytokine Production | Quantifies the number of T cells producing this key effector cytokine in response to the peptide. | nih.govresearchgate.net |
Cytotoxicity Assays
To directly assess the functional consequence of the T cell response, cytotoxicity assays are performed. These assays measure the ability of survivin-specific CTLs to kill target cells that express the survivin antigen. A standard method is the chromium-51 (B80572) (51Cr) release assay, although non-radioactive methods are also used. jci.org In these experiments, effector T cells from vaccinated mice are co-cultured with target cells, such as the B16 melanoma cell line or peptide-pulsed RMA-S cells. nih.gov The release of the label from lysed target cells is then quantified to determine the percentage of specific killing. jci.org Successful vaccination with survivin-based constructs has been shown to induce CTLs that can specifically lyse survivin-expressing tumor cells in vitro. nih.govnih.gov These assays provide direct evidence of the anti-tumor potential of the immune response generated against Murine Survivin (20-28). nih.gov
Chromium Release Assays
Chromium release assays are a classic method for quantifying cell-mediated cytotoxicity. frontiersin.org The principle involves labeling target cells with radioactive chromium-51 (⁵¹Cr). rupress.org When CTLs recognize and lyse the target cells, the ⁵¹Cr is released into the cell culture supernatant. rupress.org The amount of radioactivity in the supernatant is directly proportional to the number of cells killed by the CTLs. rupress.org The percentage of specific lysis is calculated to determine the cytotoxic activity. rupress.org
In studies involving murine survivin (20-28), target cells, such as B16 melanoma cells or peptide-pulsed RMA-S cells, are incubated with ⁵¹Cr. nih.govresearchgate.net Effector cells, typically splenocytes from immunized mice, are then co-cultured with the labeled target cells at various effector-to-target (E:T) ratios. frontiersin.orgrupress.org After a standard incubation period of 4-6 hours, the amount of ⁵¹Cr released is measured. frontiersin.orgrupress.org This assay has been used to demonstrate that vaccination with a human survivin DNA vaccine can induce CTLs that are cross-reactive with the murine survivin (20-28) epitope and can effectively kill target cells. nih.govresearchgate.net
Lactate Dehydrogenase (LDH) Release Assays
Lactate dehydrogenase (LDH) release assays offer a non-radioactive alternative for measuring cytotoxicity. ozbiosciences.comassaygenie.com LDH is a stable cytosolic enzyme present in most cells that gets released into the culture medium upon cell lysis or damage to the plasma membrane. ozbiosciences.comassaygenie.comdojindo.com The amount of LDH in the supernatant can be quantified using a colorimetric assay where LDH catalyzes the conversion of a tetrazolium salt into a colored formazan (B1609692) product. ozbiosciences.com The intensity of the color is proportional to the amount of LDH released and, consequently, to the level of cell death. ozbiosciences.com
In the context of murine survivin (20-28) research, LDH assays are used to assess the cytotoxic activity of CTLs induced by vaccination. researchgate.net For instance, splenocytes from mice immunized with a truncated survivin DNA vaccine have been shown to exhibit specific CTL responses against target cells pulsed with the survivin (20-28) peptide, as measured by LDH release. researchgate.netnih.gov
MHC Class I Stabilization Assays (e.g., using RMA-S cells)
Major Histocompatibility Complex (MHC) class I stabilization assays are crucial for identifying and confirming peptide epitopes that can bind to specific MHC class I molecules and be presented to CTLs. aacrjournals.orgnih.gov RMA-S cells, which are deficient in the transporter associated with antigen processing (TAP), are frequently used for this purpose. aacrjournals.orgnih.gov Due to the TAP deficiency, RMA-S cells have low levels of stable MHC class I molecules on their surface because they cannot efficiently load endogenous peptides. aacrjournals.org However, when these cells are incubated with an external peptide that can bind to the MHC class I molecules, the complex is stabilized and its expression on the cell surface increases. aacrjournals.orgnih.gov
In studies of murine survivin (20-28), this assay is used to confirm that the peptide can bind to the H-2Db MHC class I molecule. nih.govresearchgate.net RMA-S cells are incubated with the murine survivin (20-28) peptide, and the level of H-2Db expression on the cell surface is then measured by flow cytometry using a specific antibody. researchgate.netnih.govresearchgate.net A significant increase in H-2Db expression in the presence of the peptide indicates a direct binding interaction. researchgate.netresearchgate.net This method was instrumental in identifying murine survivin (20-28) as a peptide capable of efficiently stabilizing H-2Db molecules. researchgate.netresearchgate.net
Cell Culture and Transfection for Expression Studies
Cell culture and transfection techniques are fundamental for studying the expression and function of survivin and for preparing target cells for various assays. nih.govdominican.edu Different cell lines are used depending on the experimental goals. For example, tumor cell lines like B16 melanoma are used as targets in cytotoxicity assays because they endogenously express survivin. nih.govresearchgate.net Other cell lines, such as COS-7 or HEK293, are often used for their high transfection efficiency to produce survivin protein for various analyses. nih.gov
Transfection is the process of introducing nucleic acids (like DNA plasmids) into cells, which can be done using various methods including lipid-based reagents (e.g., Lipofectamine), electroporation, or viral vectors. nih.govresearchgate.net In survivin research, cells may be transfected with plasmids encoding full-length or truncated survivin to study its biological functions or to create stable cell lines that continuously express the protein. nih.govnih.gov For instance, B16 cells have been stably transfected to express human survivin. nih.gov The expression of the transfected gene is typically confirmed by techniques like Western blotting or RT-qPCR. nih.govnih.gov These transfected cells can then be used in subsequent experiments, such as immunization studies or as target cells in cytotoxicity assays. nih.gov
In Vivo Murine Model Systems
Immunization and Vaccination Strategies
A variety of immunization and vaccination strategies are employed in preclinical murine models to elicit an immune response against survivin, with the goal of controlling tumor growth. nih.govnih.gov These strategies aim to break immune tolerance to this self-antigen, which is overexpressed in tumors but present at low levels in some normal tissues. nih.gov
DNA Vaccines (e.g., Intradermal Electroporation)
DNA vaccines represent a promising approach for cancer immunotherapy. nih.gov This method involves the direct administration of a plasmid DNA encoding the antigen of interest, in this case, survivin. nih.gov The host cells take up the plasmid, and the cellular machinery transcribes and translates the gene, leading to the production of the survivin protein. This endogenously synthesized antigen can then be processed and presented by both MHC class I and class II pathways, stimulating both CTL and helper T cell responses.
Intradermal electroporation is a highly effective delivery method for DNA vaccines that enhances their immunogenicity. nih.gov This technique involves injecting the DNA plasmid into the skin, followed by the application of brief electrical pulses. These pulses transiently increase the permeability of cell membranes, facilitating the uptake of the DNA by skin cells, including antigen-presenting cells (APCs).
Studies have demonstrated that intradermal electroporation of a DNA vaccine encoding human survivin can induce cross-reactive CTLs against the murine survivin (20-28) epitope in mice. nih.govresearchgate.net This vaccination approach has been shown to generate a robust CTL response, suppress tumor-associated angiogenesis, and provide protection against challenges with highly aggressive melanoma tumors. nih.gov
Below is a table summarizing key findings from studies utilizing DNA vaccines targeting survivin with intradermal electroporation:
| Study Focus | Key Findings |
| CTL Induction | Intradermal electroporation of a human survivin DNA vaccine generated CD8+ CTL responses cross-reactive with the murine survivin (20-28) epitope. nih.gov |
| Phenotype of CTLs | The induced survivin-specific CTLs displayed an activated effector phenotype. nih.gov |
| In Vitro Cytotoxicity | Vaccinated mice showed specific cytotoxic activity against B16 melanoma cells and peptide-pulsed RMA-S cells. nih.govresearchgate.net |
| In Vivo Efficacy | The vaccination strategy suppressed angiogenesis and conferred protection against B16 melanoma tumor challenge. nih.gov |
Peptide Vaccines (e.g., Synthetic Peptides, Microparticle Delivery)
Synthetic peptide vaccines targeting the murine survivin (20-28) epitope represent a focused immunotherapeutic strategy. These vaccines are designed to elicit a cytotoxic T-lymphocyte (CTL) response specifically against tumor cells expressing survivin. The murine survivin (20-28) peptide, with the amino acid sequence ATFKNWPFL, is a key target due to its role in tumor cell survival and its identification as a CTL epitope. nih.govresearchgate.net
One approach involves the use of adjuvanted synthetic peptide poly-copolymer (lactic-co-glycolic acid) (PLGA) microparticle vaccine platforms. nih.gov This delivery system is capable of inducing robust therapeutic CD8+ cytotoxic T lymphocyte responses. biorxiv.org In a preclinical study using a 4T1 murine model of triple-negative breast cancer, vaccination with adjuvanted survivin peptide-loaded microspheres was shown to significantly inhibit the growth of orthotopically implanted tumors. biorxiv.org The vaccine formulation included multiple synthetic peptides selected from the murine survivin protein sequence, including the survivin (20-28) epitope, and was designed to stimulate both MHC Class I and Class II restricted T cell responses. researchgate.netnih.gov Vaccination with these survivin peptides led to a peptide antigen-specific gamma interferon enzyme-linked immunosorbent spot (ELISpot) response in the murine splenocyte population, which was absent in the control group. researchgate.netnih.govnih.gov This indicates the induction of a specific T-cell response against the survivin antigens. nih.gov
Another method for delivering survivin-based vaccines is through intradermal DNA electroporation. nih.gov This technique involves injecting a plasmid encoding for human survivin, which shares cross-reactivity with the murine epitope, directly into the skin followed by electrical pulses to enhance cellular uptake. nih.gov This method has been shown to generate CD8+ CTL responses that are cross-reactive with the mouse survivin (20-28) epitope. nih.gov These survivin-specific CTLs displayed an activated effector phenotype and were capable of specific cytotoxic activity against B16 melanoma cells and peptide-pulsed target cells both in vitro and in vivo. nih.govresearchgate.netresearchgate.net
The table below summarizes findings from studies utilizing peptide-based vaccines targeting murine survivin.
| Vaccine Platform | Key Findings | Tumor Model |
| Adjuvanted PLGA Microparticles | Statistically significant slower primary tumor growth rates. researchgate.netnih.govnih.gov | 4T1 Murine Mammary Tumor |
| Induced a peptide antigen-specific gamma-IFN ELISpot response. researchgate.netnih.gov | ||
| Intradermal DNA Electroporation | Generated cross-reactive CD8+ CTLs against murine survivin (20-28). nih.gov | B16 Melanoma |
| Suppressed angiogenesis and provided protection against tumor challenge. nih.gov |
Recombinant Viral Vector-Based Vaccines (e.g., Fowlpox)
Recombinant viral vectors, particularly from the avipox family like the fowlpox virus (FP), are utilized as a potent vaccination method for generating specific immune responses against tumor antigens such as survivin. nih.gov These vectors are non-replicating in mammalian hosts, ensuring a favorable safety profile while still being highly immunogenic.
In preclinical studies, a recombinant fowlpox virus encoding the full-length survivin protein (FP-surv) has demonstrated therapeutic efficacy in mouse models of mesothelioma. nih.govnih.gov Vaccination with FP-surv generated significant immune responses, leading to delayed tumor growth and improved survival in mice. nih.govnih.govresearchgate.net The immune response was characterized by the infiltration of CD8+ T cells into the tumor and an increase in immunostimulatory cytokines. nih.gov Analysis of spleen and lymph node cells from vaccinated mice confirmed antigen-specific, interferon-γ-producing CD8+ T cell responses against survivin peptides, including the survivin (20-28) epitope. nih.gov
Further development has led to an optimized version of the FP-surv vaccine for human application, termed HIvax. nih.gov This involved identifying immunogenic survivin-derived peptides for common human haplotypes and incorporating them into transgenes optimized for MHC-I and MHC-II presentation. nih.govresearchgate.net While the survivin (20-28) peptide was initially considered, it did not show significant activation of human CTLs in co-culture experiments and was therefore excluded from the final HIvax design. nih.gov However, the foundational research with FP-surv in murine models, which included responses to the survivin (20-28) epitope, was crucial in establishing the potential of this vaccine platform. nih.gov
The table below details the findings from research on recombinant fowlpox virus-based survivin vaccines.
| Vaccine | Key Findings | Tumor Model |
| FP-surv | Delayed tumor growth and improved animal survival. nih.govnih.govresearchgate.net | Murine Mesothelioma |
| Generated survivin-specific CD8+ T cell responses, including against the survivin (20-28) epitope. nih.gov | ||
| Increased CD8+ T cell infiltration into tumors. nih.gov |
Dendritic Cell-Based Vaccination
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) and are considered highly effective for initiating primary immune responses, making them a cornerstone of cancer immunotherapy research. frontiersin.org DC-based vaccines are developed by loading DCs with tumor-associated antigens, such as survivin, and then administering them to induce a robust anti-tumor immune response.
One strategy involves pulsing DCs with survivin-derived peptides or tumor extracts. nih.gov For instance, studies have utilized bone marrow-derived DCs pulsed with tumor cell extracts from the GL261 murine glioma cell line to demonstrate anti-tumor effects. nih.gov Another approach is to target survivin to DCs in vivo using antibodies. Research has shown that targeting the xenogeneic (human) form of survivin to the DEC205 receptor on DCs can induce strong CD4+ T cell responses against mouse survivin. rockefeller.edu This method, when combined with maturation stimuli like anti-CD40 and poly(I:C), led to the production of IFN-γ, TNF-α, and IL-2, and the development of lytic MHC class II-restricted T cells. rockefeller.edu
While these studies highlight the potential of DC-based vaccination for survivin, some research indicates that inducing a CD8+ T cell response to survivin can be challenging with certain DC-targeting strategies alone. rockefeller.edu However, the ability to break self-tolerance and generate significant CD4+ T cell immunity against the overexpressed self-protein survivin is a critical finding. rockefeller.edu
The table below summarizes key findings from studies on dendritic cell-based survivin vaccination.
| Vaccination Strategy | Key Findings | Tumor Model |
| Dendritic cells pulsed with tumor extract | Increased survival of mice with intracranial gliomas. nih.gov | GL261 Murine Glioma |
| Targeting human survivin to DEC205 on DCs | Induced strong human and mouse survivin-specific CD4+ T cell responses. rockefeller.edu | Not tumor-specific, focused on immune response |
| Led to the development of lytic MHC class II-restricted T cells and memory. rockefeller.edu |
Murine Disease Models for Preclinical Research
Melanoma Models (e.g., B16 melanoma, SK-MEL lines)
Murine melanoma models are instrumental in the preclinical evaluation of therapies targeting survivin. The B16 melanoma cell line and its aggressive subclone, B16-F10, are widely used syngeneic models in C57BL/6 mice. labcorp.com These models are characterized by rapid tumor growth and are considered poorly immunogenic, making them a stringent test for immunotherapeutic strategies. frontiersin.orglabcorp.com Research using the B16 model has shown that vaccination with a human survivin DNA vaccine delivered via intradermal electroporation can elicit CTLs that cross-react with the murine survivin (20-28) epitope, leading to protection against a B16 tumor challenge. nih.gov Furthermore, the administration of resveratrol, a natural compound, has been shown to inhibit B16-BL6 melanoma growth in vivo, an effect associated with the reduction of survivin expression in the tumors. spandidos-publications.com
Human melanoma cell lines, such as the SK-MEL series (e.g., SK-MEL-28), are also utilized, often in xenograft models with immunocompromised mice. nih.govnih.govcytion.com SK-MEL-28 is notable for harboring the BRAF V600E mutation, a common driver in human melanoma. cytion.com Studies with SK-MEL-28 have demonstrated that survivin overexpression enhances cell migration and invasion, while its knockdown impairs these processes. spandidos-publications.comnih.gov Overexpression of survivin in SK-MEL-28 cells has also been shown to protect them from resveratrol-induced apoptosis. spandidos-publications.com The investigation of anoikis (detachment-induced apoptosis) resistance in various melanoma lines, including SK-MEL-28 and the murine B16-F0, has highlighted the critical role of the STAT3-survivin signaling pathway in promoting metastasis. oncotarget.com
The table below outlines the use of different melanoma models in survivin-related research.
| Melanoma Model | Key Characteristics & Research Findings |
| B16 Melanoma (and subclones B16-F10, B16-BL6) | Syngeneic model in C57BL/6 mice, poorly immunogenic. frontiersin.orglabcorp.com |
| Used to test survivin DNA vaccines, showing CTL response to survivin (20-28) and tumor protection. nih.gov | |
| Resveratrol treatment reduced tumor growth and survivin expression. spandidos-publications.com | |
| SK-MEL-28 (Human) | Carries BRAF V600E mutation. cytion.com |
| Survivin overexpression enhances migration and protects against apoptosis. spandidos-publications.comnih.gov | |
| Used in studies of anoikis resistance and STAT3/survivin signaling. oncotarget.com |
Mammary Tumor Models (e.g., 4T1 Triple Negative Breast Cancer Model)
The 4T1 murine mammary carcinoma is a widely utilized model for human triple-negative breast cancer (TNBC). frontiersin.orgbiorxiv.org When transplanted into the mammary gland of immunocompetent BALB/c mice, 4T1 cells are highly tumorigenic, invasive, and spontaneously metastasize, mimicking the aggressive nature of human TNBC. frontiersin.org The 4T1 cell line expresses high levels of survivin mRNA compared to normal murine mammary tissue, making it a suitable model for evaluating survivin-targeted therapies. biorxiv.orgbiorxiv.org
Preclinical studies using the 4T1 model have demonstrated the efficacy of a survivin peptide microparticle vaccine. researchgate.netnih.govnih.gov This vaccine, containing peptides such as the murine survivin (20-28) epitope, was able to significantly slow the growth of primary 4T1 tumors. researchgate.netnih.govbiorxiv.org The therapeutic effect was associated with the induction of a survivin peptide-specific T-cell response, as measured by gamma-IFN ELISpot assays. researchgate.netnih.govbiorxiv.org These findings suggest that T-cell immunotherapy targeting survivin could be a viable strategy for TNBC. researchgate.netnih.govnih.gov
The table below summarizes the key aspects of the 4T1 model in the context of survivin research.
| Mammary Tumor Model | Key Characteristics & Research Findings |
| 4T1 Murine Mammary Carcinoma | Syngeneic model for triple-negative breast cancer in BALB/c mice. frontiersin.org |
| Highly tumorigenic, invasive, and metastatic. frontiersin.org | |
| High expression of survivin mRNA. biorxiv.orgbiorxiv.org | |
| Used to demonstrate the efficacy of a survivin peptide microparticle vaccine in slowing tumor growth. researchgate.netnih.govbiorxiv.org | |
| Vaccination induced a survivin-specific T-cell response. researchgate.netnih.govbiorxiv.org |
Glioma Models
Murine glioma models are essential for studying the biology of glioblastoma (GBM) and for the preclinical testing of novel therapeutics. nih.govnih.gov These models include syngeneic transplantable cell lines in immunocompetent mice and human glioma cells xenografted into immunocompromised mice. nih.govresearchgate.net
The GL261 cell line, implanted into C57BL/6 mice, is one of the most frequently used immunocompetent glioma models. nih.govsemanticscholar.org It allows for the study of interactions between the tumor and the host immune system. Research using this model has shown that vaccination with dendritic cells pulsed with GL261 tumor extract can increase the survival of mice with intracranial gliomas. nih.gov While not directly focused on the survivin (20-28) peptide, this demonstrates the utility of the model for testing immunotherapies against glioma-associated antigens like survivin.
Patient-derived GBM sphere cultures are used to create xenograft models that better recapitulate the features of human tumors. nih.govaacrjournals.org Studies have shown that survivin is strongly expressed in GBM tissues, particularly in the perivascular niche, and in these patient-derived glioma stem cell (GSC) cultures. aacrjournals.org A novel small molecule inhibitor, LLP-3, designed to disrupt the survivin-Ran protein complex, has been shown to abolish the growth of patient-derived GBM spheres in vitro and in vivo in intracranial murine tumor models. aacrjournals.org This highlights the therapeutic potential of targeting survivin in this devastating disease.
The table below provides an overview of glioma models used in survivin research.
| Glioma Model | Key Characteristics & Research Findings |
| GL261 Murine Glioma | Syngeneic model in C57BL/6 mice, allowing for immunotherapy studies in an immunocompetent host. nih.govsemanticscholar.org |
| Used to test dendritic cell-based vaccines. nih.gov | |
| Patient-Derived Xenografts (PDX) | Recapitulate features of human GBM, including high survivin expression in glioma stem cells. nih.govaacrjournals.org |
| Used to demonstrate the in vivo efficacy of LLP-3, an inhibitor of the survivin-Ran complex, in reducing tumor growth. aacrjournals.org |
Pancreatic Carcinoma Models
Research utilizing murine models of pancreatic carcinoma has been instrumental in evaluating the therapeutic potential of targeting the survivin protein. In one key study, a modified vaccinia Ankara (MVA) virus vector expressing full-length murine survivin (MVA-survivin) was tested in a poorly immunogenic pancreatic adenocarcinoma model using the Pan02 cell line, which is syngeneic to C57BL/6 mice. nih.gov While immunization with MVA-survivin alone demonstrated a modest therapeutic antitumor effect on established Pan02 tumors, its combination with the chemotherapeutic agent gemcitabine (B846) resulted in significant tumor regression and prolonged survival. nih.gov This enhanced efficacy was associated with a decrease in myeloid-derived suppressor cells (MDSCs). nih.gov
Furthermore, survivin DNA vaccines have been shown to generate specific antitumor effects in murine pancreatic cancer models. nih.gov Administration of either human or mouse survivin DNA led to slower tumor growth and extended lifespan in vaccinated mice. nih.gov A notable finding from these studies was the increased infiltration of lymphocytes within the tumor sites of immunized animals, indicating the induction of a specific immune response. nih.gov The expression of survivin is a significant factor in pancreatic cancer, with studies showing its presence in a high percentage of pancreatic ductal adenocarcinomas and its correlation with resistance to therapy. nih.govaacrjournals.org Single-cell transcriptomics of circulating tumor cells from patient-derived xenograft (PDX) models of pancreatic cancer identified survivin (BIRC5) as one of the most highly upregulated genes during metastatic spread. aacrjournals.org Pharmacological inhibition of survivin in these models hindered metastatic development and improved survival. aacrjournals.org
Table 1: Key Findings in Pancreatic Carcinoma Models
| Model/Approach | Key Findings | Reference(s) |
|---|---|---|
| MVA-survivin vaccine + Gemcitabine | Significant tumor regression, prolonged survival, decreased MDSCs. | nih.gov |
| Survivin DNA vaccine | Slower tumor growth, longer lifespan, increased lymphocyte infiltration. | nih.gov |
| PDX models | Survivin (BIRC5) upregulated in metastatic spread; inhibition hindered metastasis. | aacrjournals.org |
Lymphoma Models
In the context of lymphoma, murine models have been crucial for investigating survivin-targeted immunotherapies. Dendritic cells (DCs) transfected with survivin-RNA have been used to immunize mice, demonstrating the capacity to reject an otherwise lethal dose of a murine B-cell lymphoma. aai.org This highlights the potential of survivin as a target for inducing protective antitumor immunity.
Furthermore, studies involving survivin-based anticancer vaccines have shown promise in lymphoma models. waocp.com These vaccines were capable of inducing tumor suppression, and importantly, no toxicity was reported in these preclinical studies. waocp.com The development of these vaccines was spurred by the responsiveness of lymphoma models to survivin epitopes. waocp.com Other research has explored the role of survivin in promoting resistance to apoptosis in non-Hodgkin's lymphoma B cells. haematologica.org
Table 2: Research Highlights in Lymphoma Models
| Model/Approach | Key Findings | Reference(s) |
|---|---|---|
| Survivin-RNA-transfected DCs | Induced rejection of a lethal dose of murine B-cell lymphoma. | aai.org |
| Survivin-based anticancer vaccines | Demonstrated tumor suppression in lymphoma models with no reported toxicity. | waocp.com |
Mesothelioma Models
Murine models of malignant mesothelioma (MM) have been employed to assess the efficacy of survivin-based vaccines. A novel vaccine using recombinant Fowlpox virus replicons encoding survivin (FP-surv) was tested in BALB/c mice with murine fiber-induced MM tumor cells. nih.govnih.gov Vaccination with FP-surv generated significant immune responses, leading to delayed tumor growth and improved survival in both subcutaneous and intraperitoneal tumor models. nih.govnih.gov Survivin is highly expressed in both human and mouse MM tumors, making it a relevant therapeutic target. nih.gov The immune response generated by the FP-surv vaccine included specific T-cell responses against survivin epitopes, including survivin (20-28). nih.gov
Table 3: Outcomes in Mesothelioma Models
| Model/Approach | Key Findings | Reference(s) |
|---|---|---|
| Fowlpox-based survivin vaccine (FP-surv) | Delayed tumor growth, improved survival, generation of significant immune responses. | nih.govnih.gov |
Immunological Disease Models (e.g., Allograft Rejection, T-ALL)
The role of survivin has been investigated in immunological disease models beyond cancer. In a murine model of acute heart allograft rejection, it was found that survivin is upregulated in activated T cells. nih.govnih.gov The conditional knockout of the survivin gene (Birc5) in T cells attenuated acute heart allograft rejection. nih.govnih.gov This protective effect was associated with a reduction in the ratio of effector to naive T cells and an increase in T cell apoptosis. nih.govnih.gov These findings suggest that targeting survivin could be a therapeutic strategy for treating acute transplant rejection. nih.gov
Unexpectedly, research into survivin-targeted cancer immunotherapy led to the development of T-cell acute lymphoblastic leukemia (T-ALL) in transgenic mouse models. researchgate.netashpublications.orgaacrjournals.org This outcome underscores the critical role of survivin in T-cell development and highlights potential risks of targeting self-antigens expressed in the thymus.
Table 4: Findings in Immunological Disease Models
| Model/Disease | Key Findings | Reference(s) |
|---|---|---|
| Acute Heart Allograft Rejection | Deletion of survivin in T cells attenuated rejection and increased T cell apoptosis. | nih.govnih.gov |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Spontaneous development in survivin TCR transgenic mice. | researchgate.netashpublications.orgaacrjournals.org |
Transgenic Murine Models (e.g., Survivin-TCR-transgenic mice)
To investigate the therapeutic potential and the immunological consequences of targeting survivin, researchers developed T-cell receptor (TCR) transgenic (Tg) mice with specificity for the H-2b restricted immunodominant epitope of murine survivin. researchgate.netashpublications.orgaacrjournals.org In these mice, the transgene was expressed early in thymopoiesis. ashpublications.orgashpublications.org While the survivin-reactive T cells, which were predominantly CD8+, mediated specific immune reactivity towards survivin peptide-pulsed targets, the observed antitumor reactivity was not potent enough to cause objective tumor regression of survivin-bearing tumors in vivo. researchgate.netashpublications.orgaacrjournals.org
A surprising and significant finding was the spontaneous development of T-cell acute lymphoblastic leukemia (T-ALL) in the progeny of all founder lines of these survivin TCR-Tg mice, beginning at 4-6 months of age. researchgate.netashpublications.orgaacrjournals.org The leukemia developed in both survivin TCR+Rag+/- and survivin TCR+Rag-/- mice, suggesting the transgene itself, rather than insertional mutagenesis, was the causative factor. researchgate.netashpublications.org It is postulated that the self-reactive TCR acts as an oncogene when expressed early during thymocyte development, with TCR signaling potentially cooperating with other events like NOTCH activation to drive malignancy. researchgate.netaacrjournals.org Further supporting this, survivin is expressed in thymic tissue, and prior to leukemia development, there was evidence of signaling through the survivin-specific TCR. ashpublications.org
Table 5: Characteristics of Survivin-TCR-Transgenic Mice
| Characteristic | Observation | Reference(s) |
|---|---|---|
| T-cell Specificity | Predominantly CD8+ T cells reactive to the H-2b restricted survivin epitope. | researchgate.netashpublications.orgaacrjournals.org |
| Antitumor Response | Limited in vivo antitumor reactivity without objective tumor regression. | researchgate.netashpublications.orgaacrjournals.org |
| Spontaneous Pathology | Development of T-cell acute lymphoblastic leukemia (T-ALL). | researchgate.netashpublications.orgaacrjournals.org |
| Proposed Mechanism | Self-reactive TCR acts as an oncogene during thymopoiesis. | researchgate.netashpublications.orgaacrjournals.orgashpublications.org |
Evaluation of Biological Outcomes in Murine Models
Induction of Antigen-Specific CD8+ and CD4+ T Cell Responses
A primary goal of survivin-based immunotherapies is the induction of robust and specific T-cell responses. Numerous studies in murine models have demonstrated the successful generation of both CD8+ and CD4+ T cells targeting survivin. DNA immunization with plasmids encoding human survivin has been shown to induce a survivin-specific cellular immune response, including the generation of cytotoxic Interferon-gamma (IFN-γ) secreting CD8+ T cells. The induction of IgG2a antibodies in these studies suggested the involvement of a Th1-CD4+ cellular response.
Intradermal DNA electroporation of a human survivin-encoding plasmid generated CD8+ cytotoxic T lymphocyte (CTL) responses that were cross-reactive with the mouse survivin epitope (20-28). researchgate.net These survivin-specific CTLs displayed an activated effector phenotype. researchgate.net Similarly, vaccination with a modified vaccinia Ankara (MVA) expressing murine survivin, especially in combination with gemcitabine, led to an increase in survivin-specific CD8+ T cells that could recognize the Pan02 pancreatic tumor line. nih.gov
Vaccination with a fowlpox-based survivin vaccine in mesothelioma models also generated specific T-cell responses against survivin epitopes, including survivin (20-28). nih.gov Studies have also identified that survivin-derived peptides can elicit both CD8+ CTL and T helper cell responses in C57BL/6 mice. nih.gov The ability to induce both arms of the T-cell response is considered crucial for effective and sustained antitumor immunity. nih.gov Spontaneous cellular immune responses against survivin have been detected in cancer patients, further validating it as a target for T-cell-based therapies. nih.gov
Table 6: Induction of Antigen-Specific T-Cell Responses
| Immunization Strategy | T-Cell Response | Key Findings | Reference(s) |
|---|---|---|---|
| Survivin DNA Immunization | CD8+ and CD4+ | Generation of IFN-γ secreting CD8+ T cells; induction of Th1-CD4+ response. | |
| Intradermal DNA Electroporation | CD8+ | Generation of cross-reactive CTLs with an activated effector phenotype. | researchgate.net |
| MVA-survivin Vaccine | CD8+ | Increased survivin-specific CD8+ T cells recognizing tumor cells. | nih.gov |
| Fowlpox-based Survivin Vaccine | T-Cells | Generation of specific T-cell responses to survivin epitopes. | nih.gov |
| Survivin Peptide Vaccine | CD8+ and CD4+ | Elicitation of both CTL and T helper cell responses. | nih.gov |
Assessment of Tumor Growth Inhibition/Regression
The anti-tumor efficacy of therapies targeting murine survivin (20-28) is a primary focus of preclinical research, with tumor growth inhibition and regression serving as key endpoints. In murine models, the administration of survivin-based vaccines has demonstrated a significant delay in tumor development and a reduction in tumor volume. For instance, a DNA vaccine targeting survivin was shown to effectively suppress tumor growth in models of non-small cell lung carcinoma and melanoma. aacrjournals.orgtandfonline.com
In a study utilizing a 4T1 murine mammary tumor model, vaccination with survivin peptide antigens resulted in statistically significant slower primary tumor growth rates compared to control groups. columbia.edumdpi.combiorxiv.org Specifically, in mice challenged with 500 4T1 cells, a noticeable deceleration in tumor growth was observed. mdpi.combiorxiv.org Another study using a truncated survivin DNA vaccine combined with IL-2 and a recombinant adenovirus (rAd) boost in a murine melanoma model reported a tumor inhibition ratio of nearly 100% in a prophylactic setting, with complete tumor rejection in 5 out of 15 mice. nih.gov When administered therapeutically, the vaccine's efficacy was significantly enhanced when combined with carboplatin (B1684641), leading to prolonged survival. nih.govresearchgate.net
Furthermore, a long synthetic peptide (LSP)-based survivin vaccine, designated SVX, demonstrated high therapeutic efficacy in four different established murine tumor models. nih.govlongdom.org This efficacy is associated with the vaccine's ability to generate robust and specific T-cell responses. nih.govlongdom.org In a murine cerebral glioma model, a vaccine composed of a 15-mer survivin peptide (SVN53–67) loaded onto dendritic cells resulted in a significant prolongation of survival. nih.gov
The following table summarizes the findings on tumor growth inhibition from various studies.
| Experimental Model | Therapeutic Agent | Key Findings on Tumor Growth |
| 4T1 Murine Mammary Carcinoma | Survivin peptide microparticle vaccine | Statistically significant slower primary tumor growth rates compared to controls. columbia.edumdpi.combiorxiv.org |
| Murine Melanoma (B16) | Truncated survivin DNA vaccine + IL-2 + rAd boost | Prophylactic vaccination led to nearly 100% tumor inhibition and complete rejection in 33% of mice. Therapeutic vaccination with carboplatin significantly inhibited tumor growth. nih.gov |
| Various Murine Tumor Models (including hCT26 and hA20) | Long synthetic peptide (LSP) survivin vaccine (SVX) | High therapeutic efficacy demonstrated in four different established tumor models. nih.govlongdom.org |
| Murine Cerebral Glioma (GL261) | Dendritic cell vaccine with survivin peptide (SVN53–67) | Significant prolongation of survival in vaccinated mice. nih.gov |
| Non-small Cell Lung Carcinoma (D121) | Survivin/CCL21 DNA vaccine | Effective suppression of tumor growth and metastases. aacrjournals.org |
Analysis of Angiogenesis Modulation
Survivin's role extends to the regulation of tumor angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis. amegroups.orgplos.org Research has shown that targeting survivin can lead to a significant reduction in tumor vascularization. amegroups.orgplos.org A DNA vaccine targeting survivin was found to suppress angiogenesis in lung tumors, contributing to their eradication. aacrjournals.orgplos.org This anti-angiogenic effect did not appear to impair normal physiological processes like wound healing or fertility in the treated mice. aacrjournals.org
The mechanism of angiogenesis modulation by survivin is linked to the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.govnih.gov Studies have shown a positive correlation between the expression of survivin and VEGF in murine models of neovascularization. nih.govspandidos-publications.comspandidos-publications.com Downregulation of survivin in murine breast cancer cells led to a decrease in the expression of VEGF-C, a factor involved in lymphangiogenesis, and subsequently inhibited tumor growth and pulmonary metastasis. spandidos-publications.com In vitro and in vivo experiments have demonstrated that survivin overexpression in tumor cells promotes VEGF expression and release, which in turn enhances angiogenesis. nih.gov Conversely, knocking down survivin in B16F10 murine melanoma cells resulted in a reduced number of blood vessels and decreased VEGF expression in the resulting tumors. nih.gov
The quantification of microvessel density (MVD) is a common method to assess angiogenesis. In murine glioma models, survivin expression has been positively correlated with MVD. nih.gov Specifically, tumors derived from cells ectopically expressing survivin variant 2, which is associated with more aggressive tumors, showed significantly higher microvessel counts compared to those expressing variant 1. nih.gov In a study of a survivin/CCL21 DNA vaccine, a significant reduction in the number of blood vessels within the tumor was observed. researchgate.net
Below is a table summarizing the effects of survivin-targeted therapies on angiogenesis.
| Experimental Model | Therapeutic Agent/Intervention | Key Findings on Angiogenesis |
| Murine Lung Carcinoma (D121) | Survivin/CCL21 DNA vaccine | Suppression of angiogenesis in the tumor neovasculature. aacrjournals.org |
| Murine Breast Cancer (4T1) | Survivin-siRNA | Downregulation of VEGF-C expression. spandidos-publications.com |
| Murine Melanoma (B16F10) | Survivin knockdown | Reduced number of blood vessels and decreased VEGF expression in tumors. nih.gov |
| Murine Glioma | Ectopic expression of survivin variants | Survivin variant 2 led to significantly higher microvessel counts compared to variant 1. nih.gov |
| Murine Model of Retinal Neovascularization | Hypoxic stimulation | Positive correlation between survivin and VEGF protein expression during angiogenesis. nih.gov |
Characterization of T Cell Maturation and Proliferation Dynamics
The immunological response to survivin (20-28) is characterized by the activation and expansion of specific T cell populations, which are crucial for mediating anti-tumor effects. Survivin itself plays an essential role in the maturation and proliferation of T cells. nih.govfrontiersin.org Studies in survivin-deficient mouse models have revealed that while survivin is not essential for preventing T cell apoptosis, it is critical for their maturation and proliferation. nih.gov A lack of survivin leads to impaired homeostatic and mitogen-induced proliferation of T cells. nih.gov
Vaccination with survivin-based immunotherapies has been shown to induce robust CD4+ and CD8+ T cell responses. nih.gov A long synthetic peptide (LSP) vaccine, SVX, was capable of generating both specific cytotoxic CD8+ T cells and multifunctional Th1 CD4+ T cells in various murine tumor models. nih.govlongdom.org The predominant Th1 profile of the CD4+ T cell response is critical, as these cells provide essential help for the activation and maintenance of cytotoxic T lymphocytes (CTLs). nih.govresearchgate.net
In studies using a DNA vaccine encoding human survivin, an effective CD8+ T cell response was generated, as measured by an increase in cytotoxic Interferon-gamma (IFN-γ) secreting CD8+ T cells. Furthermore, intradermal electroporation of a human survivin DNA vaccine in mice generated CD8+ CTL responses that were cross-reactive with the murine survivin (20-28) epitope. researchgate.net These survivin-specific CTLs displayed an activated effector phenotype. researchgate.net
The characterization of T cell responses often involves ex vivo assays such as ELISpot and intracellular cytokine staining. In a study of a multi-peptide survivin vaccine, frequent and robust multifunctional CD4+ T cell responses were observed in vaccinated patients, as monitored by IFN-γ ELISpot and intracellular cytokine staining. researchgate.net Another study in myeloma patients showed that a full-length survivin protein vaccine could expand survivin-reactive CD4+ T cells, which then secreted IFN-γ upon restimulation. bmj.com
The table below details the observed changes in T cell dynamics following survivin-targeted interventions.
| Experimental Context | Therapeutic Agent/Model | Key Findings on T Cell Maturation and Proliferation |
| T cell-specific survivin-deficient mice | Genetic deletion of survivin | Peripheral T cells were immature and significantly reduced in number; impaired homeostatic and mitogen-induced proliferation. nih.gov |
| Various Murine Tumor Models | Long synthetic peptide (LSP) survivin vaccine (SVX) | Generation of specific cytotoxic CD8+ and multifunctional Th1 CD4+ T cell responses. nih.govlongdom.org |
| BALB/c Mice | Human survivin DNA vaccine | Induced a Th1-CD4+ cellular response and an effective CD8+ T cell response with increased IFN-γ secreting cells. |
| C57/BL/6 Mice | Intradermal electroporation of human survivin DNA | Generated CD8+ CTLs cross-reactive with murine survivin (20-28) epitope, displaying an activated effector phenotype. researchgate.net |
| Myeloma Patients | Full-length survivin protein vaccine | Expansion of survivin-reactive CD4+ T cells that secrete IFN-γ. bmj.com |
Immunological Memory and Long-Term Protection
A critical aspect of successful cancer immunotherapy is the establishment of immunological memory, which can provide long-term protection against tumor recurrence. Studies involving survivin-based vaccines have demonstrated the generation of durable anti-tumor immunity. In murine models where tumors were eradicated following treatment with a long synthetic peptide (LSP) survivin vaccine (SVX), the generated memory T-cell responses conferred protection against a subsequent tumor rechallenge. nih.govlongdom.org This indicates the establishment of effective long-term immunological surveillance.
The nature of the T cell memory response can be influenced by the context of the antigen. For instance, in a study comparing vaccines against a self-antigen (survivin) and a xenogeneic viral antigen (HPV E7), CD4+ T cells were found to be essential for the generation of long-term immune memory against the 3LL tumor expressing the self-antigen survivin. This highlights the importance of T helper cells in maintaining memory against less immunogenic, "self" tumor antigens.
The persistence of antigen-specific T cells is a hallmark of immunological memory. In a clinical study of an ovarian cancer vaccine containing survivin antigens (DPX-Survivac), antigen-specific memory and polyfunctional effector T cells were generated and persisted in the peripheral blood for several months post-vaccination. tandfonline.com This sustained response supports the potential for long-term clinical benefit.
The table below summarizes the findings related to immunological memory and long-term protection.
| Experimental Model | Therapeutic Agent | Key Findings on Immunological Memory and Protection |
| Various Murine Tumor Models | Long synthetic peptide (LSP) survivin vaccine (SVX) | Eradication of tumors led to memory T-cell responses that protected against tumor rechallenge. nih.govlongdom.org |
| 3LL Murine Lung Carcinoma | SA-4-1BBL/survivin vaccine | CD4+ T cells were crucial for the generation of long-term immunological memory against the self-antigen survivin. |
| Ovarian Cancer Patients | DPX-Survivac (survivin peptide vaccine) | Generation of persistent antigen-specific memory and polyfunctional effector T cells. tandfonline.com |
Modulation of Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic milieu that plays a pivotal role in tumor progression and response to therapy. Targeting survivin has been shown to favorably modulate the TME, shifting it from an immunosuppressive to an immunopermissive state. Treatment with a long synthetic peptide (LSP) survivin vaccine (SVX) was found to reshape the TME by increasing the infiltration of both CD4+ and CD8+ T cells into the tumor, without a concurrent increase in regulatory T cells (Tregs). nih.govlongdom.org This tipping of the balance towards an effector immune response is crucial for tumor control.
Specifically, the SVX vaccine significantly increased the intratumoral ratios of conventional CD4+ T cells to Tregs and CD8+ T cells to Tregs. nih.gov This indicates a qualitative improvement in the anti-tumor immune response within the tumor itself. In addition to altering the cellular composition, survivin-targeted therapies can also affect the cytokine profile within the TME. A study combining a survivin peptide vaccine with the anti-angiogenic agent sunitinib (B231) highlighted the importance of survivin in the production of VEGF-A within the TME. tandfonline.com Furthermore, serum cytokine patterns, including levels of IL-4, IL-5, IL-6, IFN-γ, and TNF-α, have been shown to correlate with the survival of patients with glioblastoma, a type of brain tumor where survivin is often expressed. nih.gov
The table below outlines the observed modulations of the tumor microenvironment.
| Experimental Model/Context | Therapeutic Agent | Key Findings on Tumor Microenvironment Modulation |
| Various Murine Tumor Models | Long synthetic peptide (LSP) survivin vaccine (SVX) | Increased tumor infiltration of both CD4+ and CD8+ T cells; increased ratio of conventional CD4+ and CD8+ T cells to Treg cells. nih.govlongdom.org |
| Colorectal Carcinoma Model | Survivin peptide vaccine (SVX) + Sunitinib | Highlighted the role of survivin in intra-tumor VEGF-A production. tandfonline.com |
| Glioblastoma Patients | N/A (observational) | Serum cytokine levels (IL-4, IL-5, IL-6, IFN-γ, TNF-α) correlated with survival. nih.gov |
Advanced Research Perspectives and Future Directions
Elucidation of Immunodominant Epitopes and Epitope Spreading
A critical aspect of developing effective cancer vaccines is the identification of immunodominant epitopes—those parts of an antigen that are most effectively recognized by the immune system. For survivin, research has focused on identifying such epitopes to elicit potent T-cell responses. The murine survivin (20-28) peptide itself is a key epitope being investigated.
Epitope spreading is a phenomenon where an initial immune response against a specific epitope broadens to include other epitopes on the same or different proteins of the tumor cells. This is a desirable outcome in cancer immunotherapy as it can lead to a more comprehensive and durable anti-tumor response. Future research aims to better understand how vaccination with murine survivin (20-28) can induce epitope spreading, thereby overcoming potential tumor escape mechanisms where the targeted epitope is lost.
Optimization of Immunization Strategies for Enhanced Murine Immune Responses
To improve the effectiveness of vaccines targeting murine survivin (20-28), researchers are actively exploring various immunization strategies. These include the careful selection of adjuvants and delivery systems, as well as innovative vaccine designs.
Adjuvant Selection and Delivery Systems
Adjuvants are substances that enhance the immune response to a co-administered antigen. The choice of adjuvant is crucial for directing the type and magnitude of the immune response. For survivin-based vaccines, various adjuvants are being investigated to promote a strong cytotoxic T-lymphocyte (CTL) response, which is essential for killing cancer cells.
Delivery systems are also being optimized to ensure that the survivin peptide is delivered to the appropriate immune cells and in a manner that maximizes its immunogenicity. One promising approach is the use of intradermal electroporation (EP), a technique that uses brief electrical pulses to increase the permeability of cell membranes, thereby enhancing the uptake of DNA vaccines. Studies have shown that intradermal EP can lead to the transfection of skin cells and mononuclear cells, as well as the recruitment of inflammatory cells, which are important for initiating an immune response.
Vaccine Design (e.g., Long Synthetic Peptides, Truncated Forms)
The design of the vaccine itself plays a pivotal role in its efficacy. While short peptides like murine survivin (20-28) can be effective, research is also exploring the use of long synthetic peptides. These longer peptides require processing by antigen-presenting cells (APCs), which can lead to a more robust and broader T-cell response.
Truncated forms of the survivin protein are also being investigated as vaccine candidates. These forms can be engineered to remove regions that might induce tolerance or to include additional elements that enhance immunogenicity. The goal is to create a vaccine construct that elicits a powerful and targeted anti-tumor immune response while minimizing potential off-target effects.
Combinatorial Immunotherapeutic Approaches in Preclinical Models
To further enhance the anti-tumor effects of survivin-based immunotherapies, researchers are investigating their use in combination with other treatments in preclinical models.
Synergy with Other Immunomodulatory Agents
Combining survivin-targeted vaccines with other immunomodulatory agents is a promising strategy. These agents can work synergistically to overcome the immunosuppressive tumor microenvironment and boost the anti-tumor immune response. For instance, co-administration of a molecular adjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF) with a survivin DNA vaccine has been explored to enhance the immune response.
Co-Targeting of Multiple Tumor-Associated Antigens
Tumors are heterogeneous and can evolve to escape immune recognition by downregulating the expression of a single targeted antigen. A strategy to counteract this is to simultaneously target multiple tumor-associated antigens (TAAs). By combining a survivin-based vaccine with vaccines targeting other TAAs, such as Her2/neu or TRP2, it may be possible to induce a multi-pronged immune attack against the tumor, reducing the likelihood of immune escape.
Mechanisms of Immune Evasion and Resistance in Murine Models
Survivin, a protein highly expressed in neoplastic tissues but nearly absent in normal adult tissues, plays a critical role in tumorigenesis by inhibiting apoptosis and regulating cell division. nih.gov In murine models, its overexpression is frequently linked to mechanisms that allow cancer cells to evade the immune system and resist therapeutic interventions. nih.govmdpi.com Understanding these mechanisms is crucial for developing more effective cancer treatments.
One of the primary roles of survivin in therapeutic resistance is its ability to protect cancer cells from apoptosis induced by chemotherapy and radiation. mdpi.compnas.org Studies in mouse models have shown that high levels of survivin expression are associated with resistance to various cytotoxic drugs. mdpi.com This protective effect is partly mediated through its interaction with multiple signaling pathways. For instance, in prostate cancer models, insulin-like growth factor-1 (IGF-1) can increase survivin expression via the mTOR pathway, leading to decreased apoptosis. nih.gov Similarly, in the tumor microenvironment, Vascular Endothelial Growth Factor (VEGF) can induce survivin expression in endothelial cells, protecting the tumor's blood supply from the effects of chemotherapy. pnas.org This suggests that survivin not only makes the cancer cells themselves more resilient but also shields the supportive tumor vasculature.
Beyond direct resistance to apoptosis-inducing agents, survivin is implicated in active immune evasion. Research in a mouse model of cervical cancer has revealed a positive correlation between the levels of survivin and the frequency of interleukin-10 (IL-10) producing B cells, also known as B10 cells. archivesofmedicalscience.com B10 cells are a type of regulatory B cell that can suppress anti-tumor immune responses. archivesofmedicalscience.com In these models, survivin was shown to up-regulate the expression of IL-10 in B cells. archivesofmedicalscience.com The administration of a survivin antisense not only inhibited cancer growth but also reduced the presence of these immunosuppressive B10 cells within the tumor tissue, highlighting a clear mechanism by which survivin fosters an immune-tolerant microenvironment. archivesofmedicalscience.com
Furthermore, survivin's role extends to the biology of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. nih.gov Survivin is often overexpressed in CSCs, contributing to their inherent resistance to therapy. nih.gov The dysregulation of signaling pathways critical for cell development and survival, such as the Notch pathway, is also linked to survivin. nih.gov In many human cancers, aberrant Notch signaling, which can be influenced by survivin, is involved in maintaining the cancer stem cell population and promoting chemoresistance. nih.gov
Murine models that are refractory to immune checkpoint inhibitors (ICI), such as the SB28 glioblastoma model, often exhibit an immune-suppressive tumor microenvironment characterized by a low abundance of dendritic cells (DCs) and T cells, and a high number of myeloid cells. bmj.com While not always directly measuring survivin, these models demonstrate the key barriers to effective anti-tumor immunity that survivin-targeting therapies must overcome. The mechanisms of resistance are complex and can involve alterations in antigen presentation, T-cell signal transduction, and the production of immunosuppressive cytokines. researchgate.net
| Mechanism of Evasion/Resistance | Key Findings in Murine Models | Associated Molecules/Pathways | References |
| Inhibition of Apoptosis | Confers resistance to chemotherapy and radiation by elevating the apoptotic threshold. | PI3K/Akt, mTOR, p53 | mdpi.compnas.orgnih.gov |
| Immune Suppression | Increases the frequency of immunosuppressive IL-10-producing B cells (B10 cells) in the tumor microenvironment. | Interleukin-10 (IL-10) | archivesofmedicalscience.com |
| Protection of Tumor Vasculature | VEGF-induced survivin expression protects endothelial cells from chemotherapy-induced damage. | Vascular Endothelial Growth Factor (VEGF) | pnas.org |
| Cancer Stem Cell (CSC) Maintenance | Overexpression in CSCs contributes to therapeutic resistance and tumor recurrence. | Notch Signaling Pathway, Wnt Pathway | nih.govnih.gov |
Development of Novel Murine Models for Survivin Research
The development of sophisticated murine models has been instrumental in dissecting the complex roles of survivin in cancer and for the preclinical evaluation of survivin-targeted therapies. These models range from transgenic and knockout mice to various xenograft and syngeneic tumor models.
A significant advancement in survivin research has been the creation of transgenic reporter mice. One such model is the SPlucTg mouse, which features a human survivin gene promoter driving the expression of luciferase. nih.govresearchgate.net This allows for the non-invasive, real-time monitoring of survivin gene activity through bioluminescent imaging in living animals during various processes like tumor progression and tissue regeneration. nih.govresearchgate.net Such models are invaluable for studying the dynamic regulation of survivin expression in vivo.
Conditional knockout mice have also provided deep insights into survivin's essential functions. mdpi.com These models, where the survivin gene can be deleted in specific tissues or at specific times, have demonstrated its critical role in the development and homeostasis of T-cells and B-cells. mdpi.com Similarly, heterozygous mice, which have a reduced but not absent level of survivin, have been used to study its novel functions, for example, in the process of erythroblast enucleation. haematologica.org
Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research. frontiersin.org These models have been widely used to test the efficacy of various survivin-targeting strategies. Examples include:
Gene Therapy Approaches: Using adeno-associated viral vectors to deliver dominant-negative survivin mutants (e.g., Cys84Ala or Thr34→Ala) to inhibit tumor growth and enhance the effects of chemotherapy. oup.com
RNA Interference: The delivery of survivin-specific small interfering RNA (siRNA), often complexed with nanoparticles like polyethylenimine, has been shown to downregulate survivin expression and reduce tumor viability in mouse xenografts. nih.gov
Small Molecule Inhibitors: The small molecule suppressant YM155 has been shown to effectively decrease survivin levels and inhibit tumor growth in xenograft models of prostate cancer, lymphoma, and lung cancer. mdpi.com
For immunotherapy research, immunocompetent syngeneic mouse models, such as BALB/c and C57BL/6 mice, are essential. These models have an intact immune system and are used to develop and test survivin-based vaccines. frontiersin.org Because human and murine survivin proteins are highly conserved, human survivin vaccines can be tested in these mice. frontiersin.org Studies have demonstrated that vaccines based on long synthetic peptides or delivered via DNA plasmids or Fowlpox viral vectors can generate robust, survivin-specific CD4+ and CD8+ T-cell responses. mdpi.comfrontiersin.orgnih.gov Notably, these immune responses have been shown to target specific epitopes, including Murine Survivin (20-28), leading to delayed tumor growth and improved survival in models of melanoma, mesothelioma, and other cancers. frontiersin.orgnih.gov
| Murine Model Type | Description | Application in Survivin Research | References |
| Transgenic Reporter (SPlucTg) | Mice with a human survivin promoter-driven luciferase gene. | Real-time, in vivo imaging of survivin gene activity. | nih.govresearchgate.net |
| Conditional Knockout | Mice in which the survivin gene can be selectively deleted in specific cell types. | Studying the essential physiological roles of survivin (e.g., in lymphocyte development). | mdpi.com |
| Human Tumor Xenograft | Immunocompromised mice bearing human cancer cells. | Testing survivin inhibitors (e.g., YM155), siRNA therapies, and dominant-negative mutants. | mdpi.comoup.comnih.gov |
| Syngeneic Tumor Models | Immunocompetent mice (e.g., BALB/c, C57BL/6) bearing murine tumors. | Evaluating the efficacy and immunogenicity of survivin-based vaccines and immunotherapies. | frontiersin.orgnih.gov |
Q & A
Q. How can I mitigate batch-to-batch variability in synthetic Survivin (20-28) peptides?
- Methodological Approach : Characterize peptides via HPLC and mass spectrometry for purity (>95%) and correct molecular weight. Use endotoxin-free synthesis protocols and validate biological activity in a reference assay (e.g., caspase inhibition). Store aliquots at -80°C with desiccants to prevent degradation. Include a positive control batch in each experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
